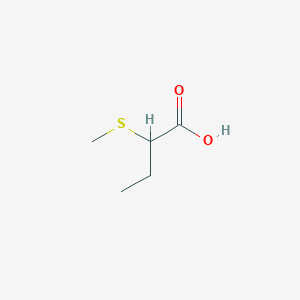

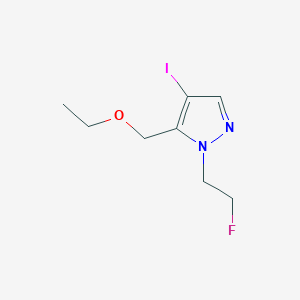

![molecular formula C17H13NO4S B2485554 2-Oxo-2-feniletil 2-(benzo[d]oxazol-2-iltio)acetato CAS No. 300570-78-9](/img/structure/B2485554.png)

2-Oxo-2-feniletil 2-(benzo[d]oxazol-2-iltio)acetato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzoxazole derivatives often involves nucleophilic substitution reactions, cyclocondensation, or reactions involving intermediate compounds such as thioacetate or thiophene derivatives. For instance, a method described for the synthesis of antimicrobial benzoxazole derivatives involves reacting chloroacetylamino compounds with benzo[d]oxazol-2-thiole in the presence of potassium carbonate (Turan-Zitouni et al., 2007). Another approach for related compounds includes reactions in alcohols under controlled conditions to yield specific benzoxazole derivatives with desired substituents (Ramanjaneyulu et al., 2020).

Molecular Structure Analysis

The crystal and molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray diffraction, showing details like molecular conformation, hydrogen bonding, and π-π stacking interactions. For example, studies have demonstrated the molecular structure of benzoxazole compounds revealing intermolecular interactions that stabilize their crystalline form (Fathima et al., 2014).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidation, leading to a wide range of products with potential biological activities. These reactions often involve intermediates such as thioacetate or thiophene derivatives and can be influenced by factors like the solvent, catalyst, and temperature (Yadav et al., 2022).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Techniques such as FT-IR, FT-Raman, and NMR spectroscopy provide insights into the vibrational wavenumbers, molecular structure, and dynamics of these compounds. Molecular docking studies also offer information on the interaction of these molecules with biological targets (El-Azab et al., 2016).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, such as reactivity, stability, and electronic structure, are explored through experimental and theoretical studies. Density Functional Theory (DFT) calculations, for instance, help in understanding the electronic structure, charge distribution, and potential chemical reactivity of these compounds. Such studies are essential for designing new molecules with desired properties and activities (Phatangare et al., 2013).

Aplicaciones Científicas De Investigación

- Los investigadores han explorado las propiedades antibacterianas y antifúngicas del 2-Oxo-2-feniletil 2-(benzo[d]oxazol-2-iltio)acetato. Puede inhibir el crecimiento de bacterias y hongos patógenos, convirtiéndolo en un candidato para nuevos agentes terapéuticos contra infecciones .

- Las biopelículas contribuyen a la resistencia a los antibióticos y las infecciones crónicas. Se han realizado estudios para investigar si este compuesto puede interrumpir la formación de biopelículas. Los resultados preliminares son prometedores, pero se necesitan más investigaciones .

- La estructura del compuesto sugiere posibles efectos antiinflamatorios. Los investigadores han estudiado su impacto en las vías inflamatorias, con el objetivo de desarrollar fármacos antiinflamatorios .

- El this compound puede exhibir propiedades anticancerígenas. Las investigaciones se centran en su impacto en la proliferación, apoptosis y metástasis de las células cancerosas.

- Los científicos han explorado su comportamiento fotofísico, incluidas las propiedades de fluorescencia. Comprender estas características puede ayudar a diseñar sondas fluorescentes para la imagenología biológica.

- La estructura única del compuesto lo hace interesante para la ciencia de materiales. Los investigadores investigan su potencial como bloque de construcción para semiconductores orgánicos, sensores o dispositivos optoelectrónicos .

Agentes Antibacterianos y Antifúngicos

Inhibición de Biopelículas

Actividad Antiinflamatoria

Investigación del Cáncer

Propiedades Fotofísicas

Ciencia de Materiales

Mecanismo De Acción

Target of Action

The primary target of the compound 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate is the LasB quorum sensing system in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate interacts with its target, the LasB quorum sensing system, and inhibits its function . This inhibition results in a decrease in bacterial cell–cell communication, which in turn affects the bacteria’s ability to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors .

Biochemical Pathways

The compound 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound can disrupt these processes and reduce the bacteria’s ability to cause disease .

Result of Action

The result of the action of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate is the inhibition of quorum sensing in bacteria . This leads to a decrease in bacterial cell–cell communication, which in turn reduces the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .

Action Environment

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate are not well-studied. Benzoxazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups present in the benzoxazole derivative.

Cellular Effects

The cellular effects of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate are currently unknown. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate is not well-understood. Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate are not well-studied. Benzoxazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

phenacyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-23-17-18-13-8-4-5-9-15(13)22-17/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACJNSPVALMUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

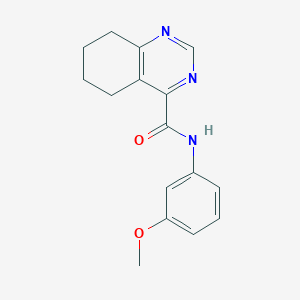

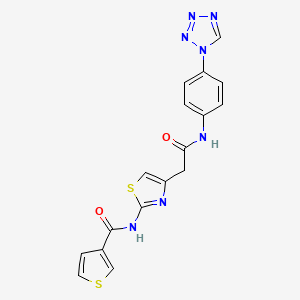

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)

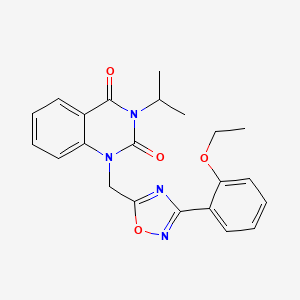

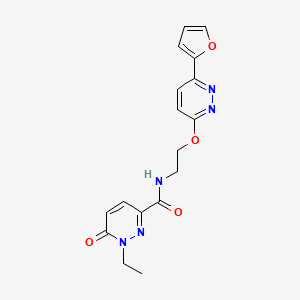

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)

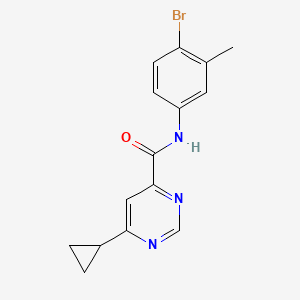

![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)

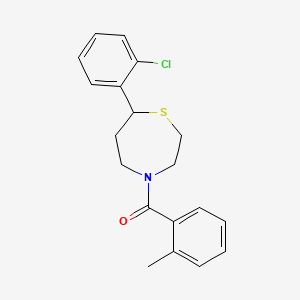

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)

![3-Methylbicyclo[1.1.1]pentane-1-methanol](/img/structure/B2485493.png)

![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)